Maximin S4
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
RSNKGFNFMVDMIQALSK |
Origin of Product |
United States |
Nomenclature Ambiguity in Chemical and Biological Research
The primary goal of chemical nomenclature is to ensure that a spoken or written name refers to a single chemical substance. wikipedia.org However, the complexities of chemical structures and the diverse needs of researchers across different disciplines often lead to the use of shorthand notations. These non-systematic identifiers, which can include acronyms, company-specific codes, or common names, can become ambiguous when they are not universally unique. nih.govresearchgate.net The case of "S4" serves as a clear example of this phenomenon, where a simple two-character designation is used for an antimicrobial peptide, a synthetic drug candidate, a type of dye, and an elemental allotrope.
Maximin S4 Antimicrobial Peptide Research
Amino Acid Sequence and Primary Structure
Maximin S4 is a peptide consisting of 18 amino acid residues. Its primary structure, or amino acid sequence, is H-RSNKGFNFMVDMIQALSK-OH ncl.ac.uk.
Secondary and Tertiary Structure
In aqueous solutions, this compound is largely unstructured. However, in the presence of lipid micelles, which mimic a bacterial membrane environment, it adopts a well-defined, kinked alpha-helical conformation osti.gov. This amphipathic helical structure is a common feature of many membrane-active antimicrobial peptides, with distinct hydrophobic and hydrophilic faces that facilitate interaction with and disruption of microbial cell membranes.
Peptide Family and Homologues
This compound belongs to the maximin S family of peptides, which were identified from the same source gernot-katzers-spice-pages.com. This family includes several other peptides, such as maximin S1, S2, S3, and S5. The precursors for these peptides are unique in that they are composed of maximin S1 in combination with tandem repeats of maximin S2-S5 gernot-katzers-spice-pages.com.
Physicochemical Properties
The physicochemical properties of Maximin S4 are integral to its biological function. These properties are summarized in the interactive data table below.
| Property | Value |
| Molecular Formula | C₉₁H₁₄₈N₂₆O₂₆S₂ |
| Average Molecular Weight | 2086.43 Da |
| Theoretical Isoelectric Point (pI) | 10.58 |
| Sequence Length | 18 amino acids |
| Grand Average of Hydropathicity (GRAVY) | -0.26 |
Table 1: of this compound. Data sourced from peptide property calculators. ncl.ac.uk
The high theoretical isoelectric point (pI) indicates that this compound is a cationic peptide, carrying a net positive charge at physiological pH. This positive charge is crucial for its initial interaction with negatively charged bacterial membranes. The negative GRAVY score suggests that the peptide is, on average, hydrophilic.
Biological Functions of Maximin S4
Antimicrobial Activity
Maximin S4 has demonstrated selective antimicrobial activity. It is notably active against mycoplasma, a type of bacteria that lacks a cell wall ncl.ac.ukgernot-katzers-spice-pages.com. However, it has shown no significant activity against common Gram-positive or Gram-negative bacteria or fungi under the tested conditions gernot-katzers-spice-pages.com.
Chemical Reactivity Descriptors from Conceptual Density Functional Theory (CDFT)
Immunomodulatory Activity
The direct immunomodulatory activities of this compound have not been extensively characterized in the reviewed literature. However, antimicrobial peptides, in general, are known to possess immunomodulatory functions, such as modulating inflammatory responses nih.govrepositorioinstitucional.mxhyperpolarizability.comwikipedia.org.
Mechanism of Action
The mechanism of action for this compound is believed to involve the disruption of microbial cell membranes. Its amphipathic, alpha-helical structure allows it to interact with and insert into the lipid bilayer of target cells. This interaction can lead to membrane permeabilization, potentially through the formation of pores or other disruptive processes, ultimately leading to cell death acs.orgyoutube.com.
Cytotoxicity on Tumor Cells
In addition to its antimicrobial properties, Maximin 4 (a close homologue) has been reported to exhibit cytotoxicity against tumor cells wikipedia.org. The proposed mechanism for this anticancer activity is also membranolytic, targeting the altered membrane composition of cancer cells dtic.mil.
Advanced Research Methodologies and Techniques Applied to S4 Compounds
Spectroscopic Techniques (e.g., NMR, IR, Raman, UV/Vis)
Spectroscopic methods are crucial for determining the structure, dynamics, and interactions of peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy has been a key technique in characterizing the three-dimensional structure of maximin peptides. Studies on maximin-4, a related peptide, have utilized two-dimensional NMR spectroscopy to determine its structure in membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles and methanol. These studies revealed that maximin-4 adopts a helix-break-helix conformation in these environments. researchgate.net NMR is widely used for structural studies of antimicrobial peptides and voltage-sensing domains of ion channels, which contain S4 helices, providing insights into their conformation and interaction with lipid bilayers. researchgate.netnih.govrcsb.org While specific detailed NMR data for Maximin S4 peptide were not extensively found in the search results, its structural characterization likely employs similar NMR approaches, particularly in environments relevant to its antimicrobial function against cell membranes.
Infrared (IR) Spectroscopy: FTIR spectroscopy is valuable for analyzing the secondary structure of peptides and proteins by examining the vibrational modes of the peptide backbone. This technique can identify the presence of alpha-helical, beta-sheet, turn, and random coil structures. FTIR spectroscopy has been applied to study the structure of an S4 peptide derived from a voltage-gated potassium ion channel protein, demonstrating its ability to adopt an alpha-helical structure in organic solvents and lipid environments, while existing as a random coil in aqueous solution. core.ac.uk Although specific IR spectroscopic studies focusing solely on this compound peptide were not identified in the provided search results, IR spectroscopy is a standard method applicable to its secondary structure analysis.
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR spectroscopy and can also be used for structural analysis of peptides. No specific research employing Raman spectroscopy directly on this compound peptide was found in the search results.
UV/Vis Spectroscopy: UV/Vis spectroscopy measures the absorption or scattering of light in the ultraviolet and visible regions of the spectrum. For peptides, UV/Vis can be used to determine concentration, particularly if aromatic amino acids (like Tryptophan, Tyrosine, or Phenylalanine) are present, or if the peptide is labeled with a chromophore. beilstein-journals.orgrsc.org It can also provide information about electronic transitions within the peptide structure or its interactions with other molecules. While general applications of UV-Vis for peptide concentration determination and studying interactions were noted, specific UV/Vis data or detailed studies on the electronic properties of this compound peptide were not found in the search results.
Mass Spectrometry (e.g., for peptide characterization)
Mass spectrometry (MS) is an essential analytical technique for the characterization of peptides, providing information on molecular weight, amino acid sequence, and post-translational modifications.
MALDI-TOF Mass Spectrometry: Matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) MS has been specifically applied in the study of maximin S peptides. Analysis of partially isolated skin secretions from Bombina maxima using MALDI-TOF MS indicated that most of the deduced maximin S peptides, including this compound, are expressed. nih.gov This demonstrates the utility of MS in verifying the presence and molecular weight of the native peptide.
ESI-TOF Mass Spectrometry: Electrospray ionization-time of flight (ESI-TOF) MS has also been used for the identification of synthetic peptides. beilstein-journals.org Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID) or higher-energy collision dissociation (HCD), are routinely used for peptide sequencing by fragmenting the peptide ions and analyzing the resulting fragment ions. mdpi.comacs.org These techniques are fundamental for detailed characterization of synthetic or purified this compound peptide.
Computational Chemistry and Cheminformatics
Computational chemistry and cheminformatics utilize computational methods and algorithms to study chemical structures, properties, and biological activities. These fields play a significant role in modern drug discovery and understanding molecular behavior. rsc.orgaacrjournals.orgnih.govnih.govoup.comarxiv.orgrsc.orgplos.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling technique used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. While traditional quantum mechanical DFT calculations are powerful for studying molecular properties at an atomic level, the term "DFT" in the context of peptide design, as seen in some research, can also refer to "Database Filtering Technology." nih.govnih.govnih.gov This approach involves extracting relevant parameters and features from existing peptide databases, such as the Antimicrobial Peptide Database (APD), to guide the de novo design of improved AMPs. nih.govnih.govnih.gov Parameters like peptide activity, length, amino acid frequency, charge, hydrophobicity, and structure profile are utilized as filters in this technology. nih.gov This database-driven approach aids in identifying potential peptide candidates with desired characteristics. nih.gov For instance, Database Filtering Technology has been proposed as a promising approach for the de novo design of improved AMPs, utilizing features like peptide activity, length, and charge. nih.gov A lead peptide, LI14, designed using database filtering technology, demonstrated strong antibacterial efficacy against drug-resistant strains like E. coli and MRSA. tandfonline.com
Molecular Docking and Binding Site Prediction
Molecular docking is a widely used computational technique to predict the preferred orientation of one molecule to another when bound to form a stable complex. In the context of peptides, docking studies are crucial for understanding how peptides interact with potential targets, such as cell membranes or specific proteins. This method helps in predicting binding affinities and identifying key residues involved in the interaction. chemicalbook.comwikipedia.org
While direct molecular docking studies specifically on this compound were not prominently found in the searched literature, studies on related peptides, such as dermaseptin-S4, demonstrate the application of this methodology. Molecular docking has been employed to study the interaction of dermaseptin-S4 with the SARS-CoV-2 spike protein to assess binding affinity and potential inhibitory effects. chemicalbook.comresearchgate.netoup.com These studies can reveal the conformational molecular interactions and the role of hydrogen bonds and hydrophobic interactions in the peptide-protein complex formation. chemicalbook.comresearchgate.net Molecular docking is considered a valuable tool for screening peptide libraries and identifying candidates with high binding affinity to a target. chemicalbook.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of molecules and their interactions over time. For peptides, MD simulations are essential for understanding their conformational changes in different environments, such as in aqueous solutions or in the presence of lipid membranes. guidetopharmacology.orguni.lunih.govresearchgate.nettaste-of-asia.caresearchgate.netbicnirrh.res.innih.gov
MD simulations have been extensively used to study the mechanism of action of antimicrobial peptides, particularly their interactions with bacterial cell membranes. guidetopharmacology.orguni.lunih.govresearchgate.netnih.gov These simulations can visualize the insertion of peptides into membranes, the formation of pores, and the resulting membrane disruption, providing molecular-level details that are difficult to obtain experimentally. guidetopharmacology.orgnih.govresearchgate.netnih.gov Studies have utilized MD simulations to investigate the interaction of cell-penetrating peptides, such as S4(13), with plasma membranes to understand their translocation mechanisms. bicnirrh.res.in MD simulations have also been applied to study the self-association of peptides like Bombinin, another peptide from the Bombina genus, to understand their aggregation behavior. taste-of-asia.ca While specific MD studies on this compound were not found, the application of MD to related AMPs and peptides from the same genus highlights its relevance to understanding this compound's behavior, particularly its interaction with biological membranes.
Quantum Chemical Calculations
Quantum chemical calculations, including methods based on quantum mechanics, are used to study the electronic structure and properties of molecules. While traditional quantum chemical calculations are typically applied to smaller molecules or molecular fragments, the advent of quantum computing is opening new avenues for studying larger biomolecules like peptides. researchpeptides.comuni.lunih.govuniprot.orgfrontiersin.org
Quantum computing algorithms are being explored for their potential in peptide design, particularly for tasks such as predicting peptide folding and interactions at interfaces, like membrane surfaces. researchpeptides.comuni.lunih.gov These approaches aim to overcome limitations faced by traditional supercomputing in accurately modeling complex biomolecular processes. researchpeptides.comuni.lunih.gov Quantum annealing, a type of quantum computing, is also being investigated for optimizing peptide design by predicting properties like antimicrobial activity and non-hemolyticity in a discrete latent space. uniprot.org This integration of quantum approaches with machine learning holds promise for accelerating the discovery of novel peptide-based therapeutics. uniprot.orgfrontiersin.org
Computer-Aided Synthesis Planning (CASP)
Computer-Aided Synthesis Planning (CASP) involves the use of computational tools and software to design and optimize synthetic routes for chemical compounds. This is particularly valuable for complex molecules like peptides, where multiple steps and reagents are involved. nih.govnovopro.cnnih.govbiorxiv.orgcmdm.twnih.gov
CASP software assists chemists by suggesting possible reaction pathways, predicting reaction outcomes, and identifying commercially available starting materials. cmdm.twnih.gov Automated peptide synthesizers, often coupled with software for programming synthesis setups, further streamline the process of peptide synthesis, allowing for the efficient creation of diverse peptide sequences. nih.govbiorxiv.org While specific CASP applications for this compound synthesis were not detailed in the search results, the methodology is fundamental to the efficient production of synthetic peptides for research and development. The field of CASP is continuously evolving with the integration of advanced algorithms and databases to improve the efficiency and success rate of chemical synthesis. cmdm.twnih.gov
Machine Learning Applications in Chemical Synthesis Prediction
Machine learning (ML) is increasingly being applied in chemical synthesis to predict reaction outcomes, optimize reaction conditions, and assess the synthesizability of target molecules. novopro.cnnovoprolabs.comnovopro.cnmdpi.comwikipedia.orgwikipedia.orgufl.edusnu.ac.krnovoprolabs.compeptidesciences.comnih.govfrontiersin.org In peptide synthesis, ML models can be trained on experimental data to predict reaction yields, identify sequence-dependent synthesis issues like aggregation, and optimize synthesis protocols. novoprolabs.comnovopro.cn
ML techniques are also integrated into peptide discovery pipelines to predict the biological activity of newly designed sequences and guide the selection of peptides for synthesis and testing. novopro.cnwikipedia.orgwikipedia.orgufl.edusnu.ac.kr By learning from large datasets of known peptides and their properties, ML models can rapidly evaluate potential candidates, significantly accelerating the drug discovery process. wikipedia.orgsnu.ac.kr Furthermore, ML can be used to predict the synthetic accessibility of compounds, helping prioritize molecules that are likely to be synthesized successfully. novoprolabs.comnih.gov Projects like "s4" (distinct from this compound) demonstrate the use of ML for analyzing and predicting aspects of solid-state synthesis, highlighting the broader application of ML in chemical synthesis prediction. mdpi.com
Protein Engineering and Peptide Design Methodologies
Protein engineering and peptide design methodologies aim to create novel proteins or peptides with desired structures and functions or to improve the properties of existing ones. For antimicrobial peptides like this compound, these methodologies are crucial for developing variants with enhanced potency, specificity, or stability. novopro.cn
Approaches include rational design, which involves modifying peptide sequences based on a thorough understanding of structure-activity relationships, and de novo design, which creates entirely new peptide sequences from scratch using computational tools and algorithms. Key features considered in peptide design include chain length, amino acid composition, net charge, hydrophobicity, and the propensity to form specific secondary structures like alpha- helices.
Maximin S peptides, including S4, are considered a novel group of AMPs, and their predicted amphipathic alpha-helical structure is a key feature influencing their activity. lotuskringpoeldijk.nl Related peptides like dermaseptin-S4 have been explored as scaffolds for developing new AMP-based structures. oup.com Computational modeling plays a significant role in predicting the properties of designed peptides before their synthesis and experimental validation. The integration of high-throughput screening and machine learning techniques further accelerates the identification and optimization of functional peptide sequences. snu.ac.kr Machine learning, for instance, can be used to predict the potential antimicrobial activity of a peptide based on its physicochemical properties, aiding in the rational design process.
Compound Names and PubChem CIDs
Non-Clinical In Vivo Assessment Models (General Considerations for in vivo studies, excluding human clinical trials)
This compound is recognized as an antimicrobial peptide, initially isolated from the skin secretion of the toad Bombina maxima. Research into the biological activities of this compound has primarily focused on its antimicrobial properties. In vitro studies have indicated that this compound exhibits antibiotic activity specifically against mycoplasma, while demonstrating no antibacterial or antifungal activity against other tested strains researchgate.netresearchgate.netresearchgate.net.
Non-clinical in vivo assessment models are crucial for evaluating the potential therapeutic efficacy of antimicrobial peptides like this compound within a living system before any human clinical trials are considered. These models aim to mimic the conditions of infection in a controlled laboratory setting, allowing researchers to study the peptide's activity, distribution, and interaction with host tissues and the immune system.
General considerations for designing in vivo studies for antimicrobial peptides include selecting appropriate animal models that are susceptible to the target pathogen. For evaluating activity against bacterial infections, various models exist, such as systemic infection models, localized infection models (e.g., skin, soft tissue, or organ-specific infections), and foreign body-associated infection models nih.gov. For instance, a neutropenic mouse thigh infection model has been utilized to assess the therapeutic effect of other antimicrobial peptides in inhibiting bacterial proliferation in vivo researchgate.net. Studies on the spermicidal effects of other antimicrobial peptides have also been demonstrated in mice mdpi.com.
While these types of in vivo models would be applicable to the study of this compound, detailed research findings and specific data tables from non-clinical in vivo assessment models specifically for this compound peptide were not extensively available in the consulted literature. The reported activity of this compound is predominantly against mycoplasma in vitro researchgate.netresearchgate.netresearchgate.net, suggesting that in vivo studies, if conducted, would likely focus on models of mycoplasma infection. However, the provided information indicates that more detailed in vivo research may be required for maximin peptides to fully understand their therapeutic potential citius.technology.
Future Research Directions and Unexplored Avenues
Elucidation of Broader Biological Roles and Pathways for Maximin S4
Current understanding of this compound's biological activity is largely confined to its effect on mycoplasma novoprolabs.comcitius.technology. Future research needs to explore whether this compound possesses other biological roles beyond direct antimicrobial effects, potentially involving interactions with host cells or modulation of immune responses. Investigating the specific cellular pathways targeted by this compound in susceptible organisms, such as mycoplasma, is crucial. This could involve detailed studies of membrane interactions, intracellular targets, and the downstream effects on microbial physiology. Given that some maximins interact with membranes biorxiv.orgcpu-bioinfor.org, future studies could focus on the precise mechanisms of this compound's membrane interactions in mycoplasma compared to other cell types.
Development of Novel this compound Analogs with Enhanced Specificity or Potency
The development of peptide analogs is a common strategy to improve therapeutic potential, enhancing specificity, potency, or stability biorxiv.orgpmfst.hr. Future research can focus on designing and synthesizing novel this compound analogs. This would involve modifying the peptide sequence, length, or structure to investigate the impact on its activity spectrum and potency, particularly against mycoplasma or potentially other targets identified in broader screening. Analogs could be designed to improve target specificity, reduce potential off-target effects, or enhance stability against degradation.
Application of Advanced Omics Technologies (e.g., Proteomics, Lipidomics) to Uncover Molecular Mechanisms of this compound and SARM S4
Advanced omics technologies offer powerful tools for dissecting the molecular mechanisms of bioactive compounds. Future research could apply proteomics to identify protein targets or pathways modulated by this compound in mycoplasma or other relevant cell types. Similarly, lipidomics could provide insights into how this compound interacts with cellular membranes and affects lipid profiles, particularly given the membrane-targeting nature of some maximin peptides cpu-bioinfor.org.
While chemically distinct from this compound, SARM S4 (Andarine) is a selective androgen receptor modulator novoprolabs.com. Future research applying omics technologies could also investigate the molecular mechanisms of SARM S4, focusing on its interaction with androgen receptors and the subsequent effects on protein expression (proteomics) and potentially lipid metabolism (lipidomics) in target tissues. Comparative omics studies, though challenging due to the disparate nature of these compounds, could potentially explore convergent or divergent cellular responses if a specific research hypothesis links their effects in certain biological contexts.
Integration of Computational and Experimental Approaches for Rational Design of S4-Related Compounds
Integrating computational and experimental methods can significantly accelerate the design and understanding of peptide behavior cpu-bioinfor.org. Future research should leverage computational approaches, such as molecular dynamics simulations, to model the interaction of this compound and its analogs with membranes and potential protein targets. These computational predictions can then guide the rational design of novel this compound analogs with desired properties, which are subsequently synthesized and experimentally validated. This iterative process can lead to the development of more effective and specific compounds. Similar integrated approaches could potentially be applied to the design of SARM S4 related compounds, focusing on receptor binding and downstream signaling, although the chemical scaffolds and interactions are fundamentally different from those of peptides.
Exploration of Intermolecular Interactions and Complex Formation (e.g., Protein-Protein Interactions involving Maximin Peptides)
Investigating the intermolecular interactions of this compound is essential for understanding its function. This includes detailed studies of its interactions with lipid membranes cpu-bioinfor.org, which are likely key to its activity against cell wall-less mycoplasma. Future research should also explore potential protein-protein interactions involving this compound or other maximin peptides biorxiv.org. Identifying proteins that this compound binds to or interacts with could reveal novel aspects of its mechanism of action or potential off-target effects. Techniques such as cross-linking coupled with mass spectrometry could be employed for this purpose.
Investigation of the Potential for S4 (SARM) as a Research Tool in Cellular Biology
S4 (Andarine), as a selective androgen receptor modulator, is already utilized in research settings novoprolabs.com. Future research could further investigate its utility as a precise research tool in cellular biology to study androgen receptor signaling pathways and their roles in various cellular processes, such as muscle growth, bone metabolism, and cell differentiation. Studies could focus on using SARM S4 to selectively activate androgen receptors in specific cell types or tissues to dissect downstream effects and compare them with the effects of other androgens or SARMs.
Theoretical Predictions and Experimental Verification of Novel Properties for S4 Allotropes and Formazans
The study of sulfur allotropes, particularly S4, and formazan (B1609692) compounds has been a subject of significant theoretical and experimental investigation aimed at predicting and verifying novel properties. These efforts are driven by the diverse structural possibilities and resulting unique characteristics of these chemical species.
Theoretical Predictions
Theoretical studies employing high-level quantum chemistry methods have been crucial in elucidating the potential properties of S4 allotropes and formazans. For S4, theoretical calculations have explored various possible isomers, including both chain and ring structures, which may exist under non-equilibrium conditions. researchgate.net These investigations have focused not only on structural features and electronic states but also on spectroscopic properties. researchgate.net For instance, density functional theory (DFT) calculations have predicted six possible isomers for S4. researchgate.net High-level ab initio calculations have predicted specific IR and Raman spectral bands for the cis-S4 neutral molecule. researchgate.net Theoretical studies have also investigated the potential energy surface of S4, highlighting the possibility of sulfur atom isotope exchange. researchgate.net The relative energies and other properties, such as geometries and dipole moments, of S4 isomers have been found to be highly sensitive to the theoretical methods used, necessitating high levels of electron correlation and multireference treatments for accurate results. harvard.edu
For formazans, theoretical studies, including those based on conceptual density functional theory (CDFT), have been employed to compute quantum chemical reactivity descriptors. researchgate.netresearchgate.net Predictions regarding their redox-active features have been a particular focus. researchgate.net Ab initio quantum-chemical calculations on formazans have suggested that the EZZ configuration is the most stable among possible conformations, stabilized by an intramolecular hydrogen bond. psu.edu
Experimental Verification
Experimental techniques have been vital in verifying the properties predicted by theoretical studies for S4 allotropes and formazans.
S4 Allotropes
Rotational spectroscopy has been used to characterize gas-phase S4, providing valuable data for its detection and identification. researchgate.netaip.org Fourier transform microwave spectroscopy and millimeter-wave absorption spectroscopy have been employed to observe the rotational spectrum of S4 in an electrical discharge through sulfur vapor. harvard.edu These experiments have indicated that S4 has C2v symmetry with a low-lying transition state of D2h symmetry, leading to interchange tunneling. harvard.eduaip.org Experimental determination of rotational constants for normal and sulfur-34 (B105110) isotopic species has allowed for the derivation of an experimental structure for S4, described as a singlet planar trapezoid with specific bond lengths and angles. harvard.edu These experimental structural parameters provide a sensitive test for ab initio calculations, revealing that previous theoretical studies sometimes showed poor agreement. harvard.eduaip.org
Vibrational spectroscopy, including IR and Raman spectroscopy, has been used to characterize sulfur allotropes in different phases. researchgate.net Low-temperature Raman spectroscopy is a suitable technique for identifying single species in mixtures. researchgate.net Experimental IR spectra of charged S4 allotropes, S4•+ and S4•-, measured in a room temperature ion trap, have shown near-perfect agreement with calculated harmonic vibrational modes. researchgate.net
Experimental studies have also explored the fragmentation pathways of larger sulfur clusters like S8, which can lead to the formation of more volatile allotropes such as S4. researchgate.net These experimental observations support theoretical predictions about the stability and fragmentation of sulfur clusters. researchgate.net
Formazans
Experimental characterization of formazans has involved various spectroscopic techniques, including FTIR, 1H NMR, 13C NMR, and UV-Vis spectroscopy, to confirm their structures and study their electronic properties. researchgate.netresearchgate.net Electrochemical approaches have been used to identify the redox properties of formazan derivatives, verifying theoretical predictions about their redox activity. researchgate.net
Studies have also experimentally confirmed the ability of formazans to bind metal cations, forming colored complexes (chelates), which is in line with theoretical understanding of their coordination chemistry. nih.govwikipedia.org For instance, experiments have shown that specific formazans bind late transition metals like Cu(II) and Zn(II) and can form low-spin Fe(II) complexes with a 2:1 ligand-to-metal stoichiometry. nih.gov
While the term "this compound" in the context of a chemical compound appears less frequently in the provided search results compared to "S4 allotropes" and "formazans," one result refers to "this compound peptide" with antibacterial activity novoprolabs.com. However, the detailed theoretical predictions and experimental verification discussed in the other results primarily pertain to the inorganic S4 molecule and the class of organic formazan compounds.
Data Tables
Based on the search results, specific quantitative data that directly compares theoretical predictions and experimental verification for this compound as a single chemical entity is limited. However, data is available for S4 allotropes and formazans as classes of compounds.
Table 6.8.1: Selected Experimental and Theoretical Data for S4 Isomers
| Isomer | Symmetry | Experimental Terminal Bond Length (Å) | Experimental Central Bond Length (Å) | Experimental S-S-S Angle (°) | Theoretical Terminal Bond Length (Å) (Range) | Theoretical Central Bond Length (Å) (Range) | Theoretical S-S-S Angle (°) |
| cis-planar | C2v | 1.899(7) harvard.edu | 2.173(32) harvard.edu | 103.9(8) harvard.edu | 1.92 - 1.96 harvard.edu | 2.08 - 2.23 harvard.edu | - |
Note: Theoretical values show considerable variation depending on the calculation method used. harvard.edu
Table 6.8.2: Experimental Vibrational Frequencies for Charged S4 Allotropes
| Species | Experimental IR Band (cm⁻¹) | Calculated Harmonic Vibrational Mode (cm⁻¹) |
| S4•- | 544 researchgate.net | 542 researchgate.net |
| S4•+ | 688 researchgate.net | 685 researchgate.net |
These tables illustrate the interplay between theoretical predictions and experimental measurements in characterizing the properties of S4 allotropes. For formazans, while spectral properties are widely studied experimentally researchgate.netresearchgate.net, compiling a concise table directly comparing theoretical predictions and experimental verification across a range of novel properties is challenging based on the provided snippets, which focus more on synthesis, general properties, and biological activities.
The ongoing research in this area continues to refine theoretical models and develop advanced experimental techniques to gain a deeper understanding of the complex properties of sulfur allotropes and formazan compounds, paving the way for the potential discovery and verification of novel characteristics.
Q & A
How to formulate a focused research question for studying Maximin S4?
Methodological Answer: A robust research question should be specific, testable, and grounded in existing literature. Begin by identifying gaps in prior studies (e.g., unresolved synthesis pathways or uncharacterized properties of this compound). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to narrow variables (e.g., "How does temperature variation during synthesis affect the crystallinity of this compound compared to standard protocols?"). Ensure alignment with theoretical models (e.g., crystallography or thermodynamics) to contextualize the question .
Q. What experimental design considerations are critical for reproducibility in this compound studies?
Methodological Answer: Adopt a pre-test/post-test control group design to isolate variables. For synthesis experiments:
- Control Groups: Use standardized protocols for baseline comparison.
- Variable Isolation: Test one independent variable (e.g., solvent polarity) while holding others constant.
- Replication: Include triplicate trials to assess consistency.
Document all steps in supplementary materials (e.g., reagent purity, equipment calibration logs) to enable replication .
Q. How to ensure rigorous data collection and documentation for this compound characterization?
Methodological Answer:
- Raw Data: Record instrumental outputs (e.g., NMR spectra, XRD patterns) with timestamps and calibration details.
- Metadata: Include environmental conditions (e.g., humidity, temperature) and instrument settings.
- Storage: Use structured databases (e.g., LabArchives) with version control.
For transparency, publish raw datasets in repositories like Figshare or Zenodo, citing them in appendices .
Advanced Research Questions
Q. How to resolve contradictions between experimental data and theoretical predictions for this compound?
Methodological Answer: Apply sensitivity analysis to identify variables causing discrepancies (e.g., impurities in raw materials or measurement errors). Cross-validate results using complementary techniques (e.g., pairing XRD with TEM to confirm crystallinity). Use Bayesian statistics to quantify uncertainty and refine hypotheses iteratively .
Q. What advanced statistical methods are suitable for analyzing multi-variable interactions in this compound research?
Methodological Answer:
- Multivariate Regression: Model interactions between synthesis parameters (e.g., pH, temperature) and material properties.
- Machine Learning: Train algorithms on high-throughput datasets to predict optimal synthesis conditions.
- Error Propagation Analysis: Quantify cumulative uncertainties from instrumental measurements.
Tools like R or Python’s SciPy suite enable reproducible workflows .
Q. How to integrate computational modeling with experimental data in this compound studies?
Methodological Answer:
- Molecular Dynamics (MD): Simulate atomic-level interactions to predict stability under varying conditions.
- Validation: Compare simulation outputs (e.g., bond lengths) with experimental XRD or spectroscopy data.
- Iterative Refinement: Adjust force fields or boundary conditions based on empirical discrepancies.
Publish code and parameters in open-access platforms (e.g., GitHub) for peer validation .
Q. What ethical considerations arise in collaborative research involving this compound?
Methodological Answer:
- Data Ownership: Define authorship contributions upfront using CRediT taxonomy.
- Privacy: Anonymize datasets if human subjects are involved (e.g., toxicity studies).
- Transparency: Disclose funding sources and potential conflicts of interest in acknowledgments.
Follow institutional review board (IRB) protocols for sensitive research .
Data Presentation Guidelines
- Tables: Use APA format for clarity (e.g., Table 1: "Impact of Solvent Polarity on this compound Yield").
- Figures: Label axes with units and error bars (e.g., ±SEM). Use grayscale patterns for accessibility.
- Supplementary Materials: Provide step-by-step protocols, raw datasets, and code repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
